TEGEE can be used in cell culture media to maintain and control its pH. Its good water permeability allows for efficient diffusion of ions that contribute to pH regulation [].
Studies suggest that TEGEE can enhance the viability and growth of certain cell lines. For instance, research has shown its positive impact on the proliferation and differentiation of human mesenchymal stem cells [].
TEGEE has been explored as a potential carrier for delivering therapeutic agents into cells. One study investigated its use for encapsulating and delivering doxorubicin, an anti-cancer drug, to breast cancer cells [].
Triethylene glycol monoethyl ether is a colorless, hygroscopic liquid with the chemical formula and a CAS number of 112-50-5. It is known for its high solubility in water and various organic solvents. This compound is part of the glycol ether family, which are characterized by their ether linkages and alcohol functionalities. Triethylene glycol monoethyl ether is primarily utilized as a solvent in various industrial applications, owing to its favorable properties such as low volatility and good solvency power for resins and dyes .
TEGEE is considered a mild eye and skin irritant []. It may be harmful if inhaled or ingested. Exposure can cause respiratory tract irritation, nausea, vomiting, and headaches []. TEGEE is combustible and can release toxic fumes upon burning.
The potential formation of explosive peroxides upon prolonged exposure to air is a notable hazard associated with this compound .
Triethylene glycol monoethyl ether can be synthesized through several methods:
These methods allow for varying degrees of purity and yield, depending on the specific reaction conditions employed .
Triethylene glycol monoethyl ether is used in various applications, including:
Several compounds share structural similarities with triethylene glycol monoethyl ether. Here are some comparable compounds:
Compound Name | Chemical Formula | CAS Number | Key Properties |
---|---|---|---|
Triethylene glycol monomethyl ether | 112-35-6 | Used as a solvent; lower toxicity than ethyl ether | |
Ethylene glycol monoethyl ether | 110-80-5 | Commonly used as an industrial solvent; higher volatility | |
Diethylene glycol monoethyl ether | 111-96-6 | Similar applications; lower molecular weight |
Uniqueness: Triethylene glycol monoethyl ether stands out due to its higher molecular weight and lower volatility compared to ethylene glycol monoethyl ether and diethylene glycol monoethyl ether. This results in enhanced stability and reduced evaporation rates, making it particularly suitable for applications requiring prolonged solvent action without rapid loss due to evaporation .
The Cubic-Plus-Association equation of state represents a significant advancement in thermodynamic modeling for systems containing triethylene glycol monoethyl ether and related compounds. This equation of state combines the simplicity of the Soave-Redlich-Kwong cubic equation with the association term derived from Wertheim's first-order thermodynamic perturbation theory to account for specific site-site interactions such as hydrogen bonding [1] [2].
The fundamental form of the Cubic-Plus-Association equation of state is expressed as:
$$P = \frac{RT}{Vm - b} - \frac{a(T)}{Vm(Vm + b)} - \frac{RT}{2Vm}\left(1 + \frac{1}{Vm}\frac{\partial\ln g}{\partial(1/Vm)}\right)\sumi xi \sum{Ai}(1 - X{Ai})$$
where the first two terms correspond to the classical Soave-Redlich-Kwong repulsive and attractive contributions, and the third term represents the association contribution [1] [2]. In this equation, $$P$$, $$T$$, $$V_m$$, and $$R$$ are the pressure, temperature, molar volume, and universal gas constant, respectively.
The association strength parameter $$\Delta{AiB_j}$$ is defined as:
$$\Delta{AiBj} = g(Vm)[\exp(\varepsilon{AiBj}/RT) - 1]b{ij}\beta{AiB_j}$$
where $$\varepsilon{AiBj}$$ and $$\beta{AiBj}$$ are the association energy and volume parameters, respectively [1] [2].
For triethylene glycol monoethyl ether systems, the association scheme selection proves critical for accurate modeling. Research has demonstrated that the 4C association scheme, which assumes two positive and two negative association sites representing the proton and hydroxyl groups at the ends of the carbon chain, provides superior performance compared to more complex schemes [1] [2]. The 4C scheme has been validated against experimental data for similar glycol ether systems, showing average absolute relative deviations ranging between 9 and 43 percent for ternary predictions [1].
The pure component parameters for triethylene glycol monoethyl ether within the Cubic-Plus-Association framework include five essential parameters: three for the cubic equation of state portion (co-volume $$b$$, energy parameter $$a0$$, and temperature dependency parameter $$c1$$) and two additional parameters for associating compounds (association energy $$\varepsilon{AiBj}$$ and association volume $$\beta{AiBj}$$) [1] [2]. The temperature dependency of the attractive term follows the form:
$$a(T) = a0[1 + c1(1 - \sqrt{T_R})]^2$$
where $$TR = T/Tc$$ is the reduced temperature [1] [2].
The association contribution requires careful consideration of combining rules when extending to mixture calculations. For glycol ether-water systems, the CR-1 combining rule has been recommended and validated, expressed as:
$$\beta{AiBj} = \sqrt{\beta{Ai}\beta{B_j}}$$
This combining rule has proven effective for cross-associating systems involving triethylene glycol monoethyl ether and water mixtures [1] [2].
Binary interaction parameters within the Cubic-Plus-Association equation of state follow a temperature-dependent form:
$$k{ij} = k{ij}^a + \frac{k_{ij}^b}{T}$$
These parameters are essential for accurate representation of phase equilibria in multicomponent systems and must be determined through regression against experimental data [1] [2].
Natural gas dehydration processes utilizing triethylene glycol monoethyl ether require precise vapor-liquid equilibrium predictions to ensure optimal design and operation. The dehydration process involves the removal of water vapor from natural gas streams using glycol ethers as absorption agents, making accurate phase equilibrium modeling essential for process optimization [3] [4] [5].
The vapor-liquid equilibrium behavior of triethylene glycol monoethyl ether in natural gas dehydration systems exhibits several critical characteristics. The glycol ether demonstrates high affinity for water removal while maintaining low vapor losses, making it an effective dehydration agent [3] [4]. The process operates effectively across a temperature range of 288 to 323 Kelvin and pressures from 6.0 to 12.5 megapascals, conditions typical of natural gas processing operations [1].
Experimental measurements for similar glycol ether systems have revealed that the water content in the gas phase decreases significantly with increasing glycol purity in the liquid phase. For systems containing above 95 weight percent glycol, water content in the vapor phase ranges from 15 to 164 parts per million, depending on temperature and pressure conditions [1]. These measurements demonstrate the effectiveness of high-purity glycol ethers in achieving stringent dehydration specifications required for natural gas transmission.
The temperature dependency of vapor-liquid equilibrium in triethylene glycol monoethyl ether dehydration systems follows an exponential relationship. Higher temperatures increase both water and glycol vapor content, creating an optimization challenge between dehydration efficiency and glycol losses [1]. The pressure effect generally favors the dehydration process, with higher pressures forcing greater amounts of water into the liquid phase while simultaneously increasing glycol vapor content.
Thermodynamic modeling using the Cubic-Plus-Association equation of state has demonstrated satisfactory performance in predicting vapor-liquid equilibrium for glycol ether dehydration systems. The model typically achieves average absolute relative deviations between 15 and 43 percent for different phase composition predictions, with the lowest uncertainties observed for liquid phase methane solubility measurements [1].
The carbon dioxide solubility in triethylene glycol ethers presents another important aspect of natural gas dehydration modeling. Research has shown that triethylene glycol monomethyl ether exhibits superior carbon dioxide solubility compared to conventional solvents such as methanol, sulfolane, or formyl morpholine [6]. This enhanced solubility characteristic extends to the monoethyl ether variant, making it particularly valuable for natural gas streams containing significant carbon dioxide concentrations.
Process optimization for natural gas dehydration using triethylene glycol monoethyl ether requires consideration of multiple factors including glycol circulation rate, regeneration temperature, and stripping gas requirements. Modeling studies have demonstrated that proper optimization can achieve water content reductions from initial values exceeding 100 pounds per million standard cubic feet to specifications below 7 pounds per million standard cubic feet [3] [5].
The regeneration aspect of triethylene glycol monoethyl ether in dehydration processes involves thermal treatment to remove absorbed water and restore the glycol to lean conditions. The regeneration temperature typically ranges from 180 to 220 degrees Celsius, with the exact temperature depending on the desired glycol purity and water content specifications [3] [4]. The thermal stability of triethylene glycol monoethyl ether at these conditions makes it particularly suitable for continuous dehydration operations.
Methane solubility in ternary systems containing triethylene glycol monoethyl ether and water represents a critical parameter for natural gas processing applications. The accurate prediction of methane solubility is essential for determining gas losses during dehydration operations and optimizing process efficiency [1] [7].
The solubility of methane in triethylene glycol monoethyl ether-water systems exhibits strong dependencies on pressure, temperature, and glycol concentration. Experimental observations for related glycol ether systems have shown that methane solubility increases proportionally with system pressure and glycol purity [1]. At 298 Kelvin and 12.5 megapascals, methane mole fractions in the liquid phase range from 0.030 to 0.046, depending on the glycol concentration in the system [1].
The temperature dependency of methane solubility in ternary glycol-water systems demonstrates relatively modest variation compared to pressure effects. Temperature increases from 288 to 323 Kelvin result in methane solubility variations of approximately 0.0004 to 0.0005 mole fraction units, indicating that temperature control is less critical than pressure management for methane loss minimization [1].
Glycol purity significantly influences methane solubility in ternary systems. Higher glycol concentrations promote increased methane dissolution, creating a trade-off between dehydration efficiency and hydrocarbon losses [1]. This relationship necessitates careful optimization of glycol concentration to achieve water removal specifications while minimizing valuable hydrocarbon losses.
The Cubic-Plus-Association equation of state modeling of methane solubility in ternary glycol-water systems has shown reasonable predictive capability. The model typically over-predicts experimental methane solubility data with average absolute relative deviations of 9 to 23 percent, depending on the specific conditions and composition ranges considered [1]. The modeling accuracy decreases proportionally with increasing water content in the system, suggesting that the association interactions become more complex in highly aqueous systems.
Experimental validation of methane solubility predictions has been conducted using high-pressure equilibrium cells with sophisticated analytical techniques. Gas chromatography-mass spectrometry analysis enables precise quantification of methane concentrations in the liquid phase, with experimental uncertainties typically ranging from 2 to 14 percent depending on the measurement conditions [1].
The modeling approach for ternary glycol-water-methane systems requires careful consideration of binary interaction parameters. Temperature-dependent binary interaction parameters have proven necessary for accurate representation of the phase behavior, particularly for the glycol-methane and water-methane binary subsystems [1] [2].
Industrial applications of methane solubility modeling in ternary glycol-water systems extend to process design and optimization. The solubility predictions enable determination of optimal operating conditions that minimize methane losses while achieving required water removal specifications. Economic analysis of natural gas dehydration processes has demonstrated that proper modeling and optimization can reduce total annual costs by 20 percent or more compared to non-optimized operations [3].
The validation of methane solubility models against experimental data from multiple sources has revealed some discrepancies in the literature. Comparison studies have shown that different experimental datasets can vary significantly, highlighting the importance of high-quality experimental measurements for reliable model parameterization [1]. This variability emphasizes the need for continued experimental work to build robust thermodynamic models for industrial applications.
Irritant